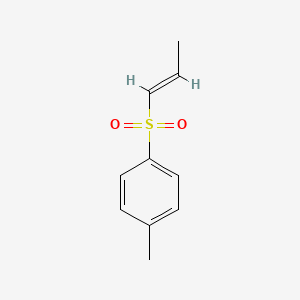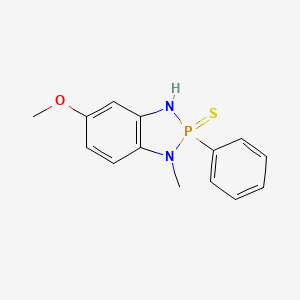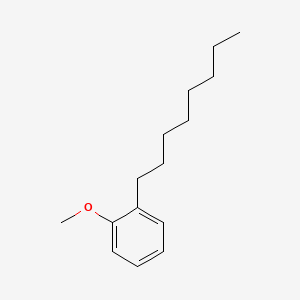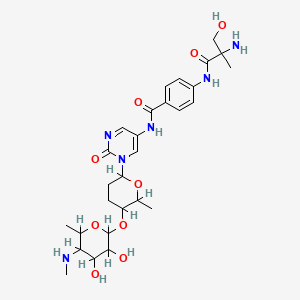![molecular formula C16H10N2O2 B14161333 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione CAS No. 30634-09-4](/img/structure/B14161333.png)
2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is a heterocyclic compound with the molecular formula C16H10N2O2 and a molecular weight of 262.2628 g/mol . This compound is part of the anthraquinone-imidazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the anthraquinone moiety.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the anthraquinone or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and sensor for detecting metal ions like Ag+.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione varies depending on its application:
Telomerase Inhibition: The compound interacts with the telomerase enzyme, inhibiting its activity and leading to reduced telomere length in cancer cells.
Fluorescent Sensing: The compound undergoes photo-induced electron transfer (PET) or charge transfer (CT) mechanisms when interacting with metal ions, leading to fluorescence changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Diethylamino)-2-hydroxyphenyl)-3H-anthra[1,2-d]imidazole-6,11-dione (AQ1)
- 2-(2-Hydroxynaphthalen-1-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (AQ2)
Uniqueness
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a telomerase inhibitor and a fluorescent sensor sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
30634-09-4 |
|---|---|
Molekularformel |
C16H10N2O2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-methyl-3H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C16H10N2O2/c1-8-17-12-7-6-11-13(14(12)18-8)16(20)10-5-3-2-4-9(10)15(11)19/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
IXPPRTBZHPTQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)


![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)



![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)

